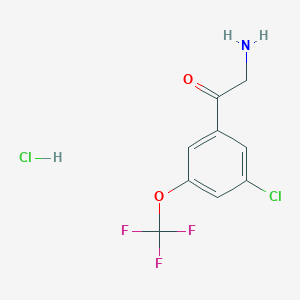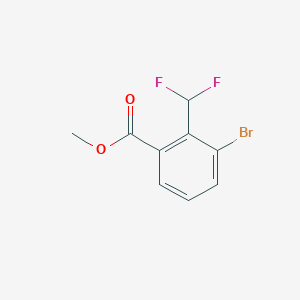
Methyl 3-bromo-2-(difluoromethyl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-bromo-2-(difluoromethyl)benzoate: is an organic compound with the molecular formula C9H7BrF2O2. It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with bromine and difluoromethyl groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Bromination: The synthesis of methyl 3-bromo-2-(difluoromethyl)benzoate typically begins with the bromination of methyl benzoate. This involves the reaction of methyl benzoate with bromine in the presence of a catalyst such as iron(III) bromide to yield methyl 3-bromobenzoate.
Industrial Production Methods:
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for efficiency and cost-effectiveness. This often involves continuous flow reactors and automated systems to ensure consistent quality and yield .
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: Methyl 3-bromo-2-(difluoromethyl)benzoate can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can also participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Cross-Coupling Reactions: It can undergo cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents such as dimethyl sulfoxide (DMSO).
Cross-Coupling: Palladium catalysts in the presence of bases like potassium carbonate and solvents such as tetrahydrofuran (THF) or toluene.
Major Products:
Substitution Products: Depending on the nucleophile used, products can include azides, thiols, or amines.
Coupling Products: Complex aromatic compounds with various functional groups.
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of methyl 3-bromo-2-(difluoromethyl)benzoate is primarily based on its ability to participate in various chemical reactions due to the presence of reactive bromine and difluoromethyl groups. These groups can interact with different molecular targets, leading to the formation of new chemical bonds and the modification of existing structures. The exact pathways and molecular targets depend on the specific application and the nature of the reactions involved .
Comparaison Avec Des Composés Similaires
Methyl 3-(trifluoromethyl)benzoate: Similar in structure but with a trifluoromethyl group instead of a difluoromethyl group.
Methyl 3-bromobenzoate: Lacks the difluoromethyl group, making it less reactive in certain types of chemical reactions.
Uniqueness:
Methyl 3-bromo-2-(difluoromethyl)benzoate is unique due to the presence of both bromine and difluoromethyl groups, which confer distinct reactivity and properties. This makes it a versatile compound in organic synthesis and other applications .
Propriétés
Formule moléculaire |
C9H7BrF2O2 |
|---|---|
Poids moléculaire |
265.05 g/mol |
Nom IUPAC |
methyl 3-bromo-2-(difluoromethyl)benzoate |
InChI |
InChI=1S/C9H7BrF2O2/c1-14-9(13)5-3-2-4-6(10)7(5)8(11)12/h2-4,8H,1H3 |
Clé InChI |
QUDFVENRRLDNBW-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=C(C(=CC=C1)Br)C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(4-Fluorophenyl)-5,6-dihydro-4H-pyrrolo[3,4-d]isoxazole](/img/structure/B12854835.png)
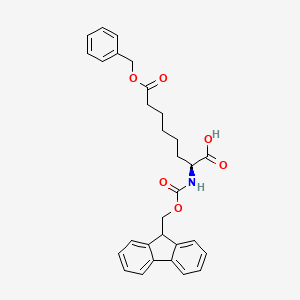
![N-(1-(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-2-methylpropyl)-3-methylbenzamide](/img/structure/B12854843.png)
![5-Chloro-2-[chloro(difluoro)methyl]pyridine](/img/structure/B12854855.png)
![Ethyl 2-(3-fluoro-4-((7-(2-(2-methoxyethoxy)phenyl)thieno[2,3-d]pyridazin-4-yl)amino)phenyl)acetate](/img/structure/B12854856.png)
![3-morpholin-4-yl-7H-benzo[a]anthracen-12-one](/img/structure/B12854860.png)
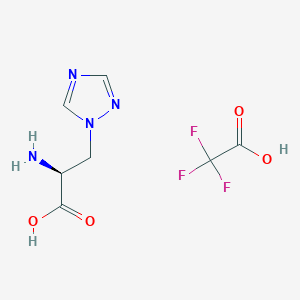
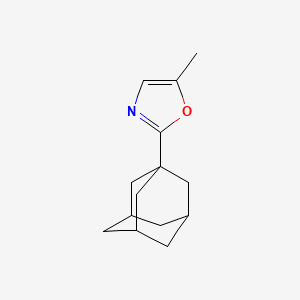
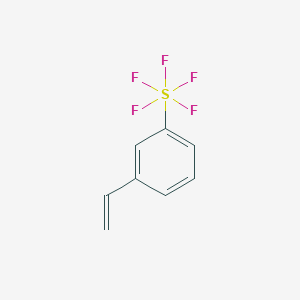
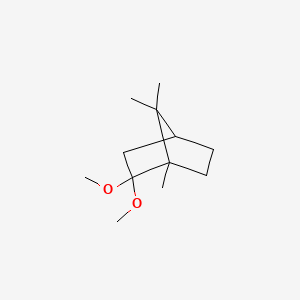
![2-Bromobenzo[d]oxazole-5-carboxamide](/img/structure/B12854899.png)
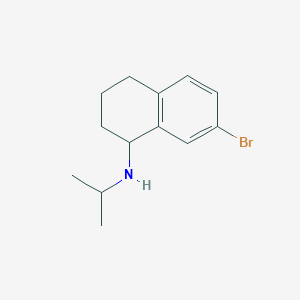
![4-Methyl-3-{[(3-methyloxetan-3-yl)methyl]amino}pentan-1-ol](/img/structure/B12854907.png)
